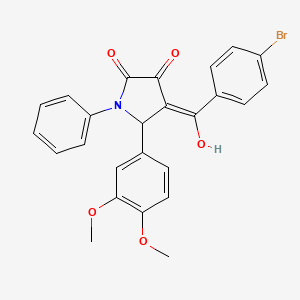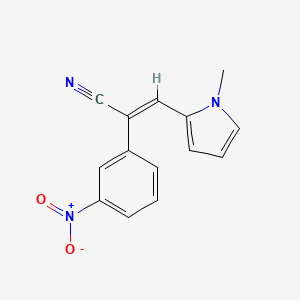
isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate, also known as S 18986, is a compound that belongs to the class of piperidine derivatives. It has been found to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of S 18986 is not fully understood. However, it has been suggested that S 18986 may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes, such as synaptic plasticity, learning, and memory. By enhancing the activity of mGluR5, S 18986 may improve cognitive function and protect neurons from degeneration.
Biochemical and Physiological Effects:
S 18986 has been found to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are associated with neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S 18986 in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation of using S 18986 is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on S 18986. One direction is to further elucidate its mechanism of action and identify its downstream signaling pathways. Another direction is to investigate its potential therapeutic effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of more water-soluble analogs of S 18986 may improve its pharmacokinetics and clinical efficacy.
In conclusion, S 18986 is a promising compound that has potential therapeutic effects on various neurological disorders. Its mechanism of action involves the modulation of the mGluR5 receptor, which is involved in various neurological processes. Further research on S 18986 may lead to the development of novel treatments for these disorders.
Synthesemethoden
The synthesis of S 18986 involves a multi-step process that includes the reaction of 2-amino-5-methylpyridine with ethyl acrylate, followed by the reduction of the resulting ester with sodium borohydride, and finally, the reaction of the resulting alcohol with isobutyl chloroformate. The yield of the final product is around 60%.
Wissenschaftliche Forschungsanwendungen
S 18986 has been extensively studied for its potential therapeutic effects on various neurological disorders. In animal models of Alzheimer's disease, S 18986 has been found to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease models, S 18986 has been shown to improve motor function and protect dopaminergic neurons from degeneration. In schizophrenia models, S 18986 has been found to reduce the positive symptoms of the disease.
Eigenschaften
IUPAC Name |
2-methylpropyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)11-21-15(19)18-8-6-16(20,7-9-18)14-5-4-13(3)10-17-14/h4-5,10,12,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJXYWSIFSGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)OCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)
![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)

![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)

![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)